molecular formula C19H20ClFN2O3S B2457918 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide CAS No. 941910-88-9

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2457918
CAS No.: 941910-88-9
M. Wt: 410.89
InChI Key: GDFGTMBGBRRGPH-UHFFFAOYSA-N
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a sulfonyl group, and aromatic rings with chlorine and fluorine substituents. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c20-14-4-10-18(11-5-14)27(25,26)23-12-2-1-3-17(23)13-19(24)22-16-8-6-15(21)7-9-16/h4-11,17H,1-3,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFGTMBGBRRGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base such as triethylamine.

    Attachment of Aromatic Rings: The aromatic rings with chlorine and fluorine substituents are introduced through nucleophilic substitution reactions, often using halogenated aromatic compounds and appropriate nucleophiles.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and receptor interactions.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for its potential use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal communication and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-chlorophenyl)acetamide
  • 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide
  • 2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide

Uniqueness

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide is unique due to the specific combination of its functional groups and substituents, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. Its structure features a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique properties and reactivity. This article reviews the biological activity of this compound, focusing on its antimicrobial, enzyme inhibitory, and potential therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C20H22ClFN2O3S
  • Molecular Weight : 424.92 g/mol

The compound's structure is characterized by:

  • A piperidine ring that provides basic nitrogen functionality.
  • A sulfonyl group that enhances solubility and potential interactions with biological targets.
  • Aromatic substituents (4-chlorophenyl and 4-fluorophenyl) that may influence biological activity through electronic effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in antimicrobial and enzyme inhibition contexts. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

The antimicrobial properties of This compound have been evaluated against various pathogens. Studies reveal:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrates effective antimicrobial activity with MIC values comparable to established antibiotics. For instance, derivatives similar to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25E. coli

These results suggest that the compound could be developed as a new antimicrobial agent.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease:

  • AChE Inhibition : Several studies indicate strong inhibitory activity against AChE, which is crucial in treating conditions like Alzheimer's disease . The presence of the sulfonamide functionality is believed to enhance this activity.
  • Urease Inhibition : The compound exhibits significant urease inhibitory activity, which is important for managing urinary tract infections .
EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseSignificant

The mechanism of action for This compound involves its interaction with specific molecular targets such as enzymes or receptors:

  • Enzyme Binding : The compound likely binds to the active site or allosteric site of target enzymes, inhibiting their catalytic activity.
  • Receptor Modulation : It may interact with receptor proteins, modulating their signaling pathways and leading to various biological effects such as analgesic or anti-inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to This compound :

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited synergistic effects when combined with other antibiotics, enhancing their overall antimicrobial efficacy .
  • Enzyme Inhibition Profiles : Research indicated that certain derivatives showed up to 75% inhibition of AChE at concentrations as low as 10 µM, underscoring their potential in neuropharmacology .

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase). Key residues: Zn²⁺-coordinated histidine clusters .
  • MD Simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Corinate substituent electronegativity (e.g., 4-F vs. 4-Cl) with IC₅₀ values to guide derivatization .

How does the sulfonyl group influence the compound's physicochemical properties and reactivity?

Advanced Research Question
The sulfonyl moiety:

  • Electron-Withdrawing Effects : Reduces pKa of adjacent NH groups, enhancing hydrogen-bonding capacity (critical for protein binding) .
  • Solubility : Polar sulfonyl group improves aqueous solubility (~2.1 mg/mL in PBS) but may reduce membrane permeability.
  • Stability : Resistance to hydrolysis under acidic conditions (pH 2–6) due to steric hindrance from the 4-chlorophenyl group .

What strategies are recommended for derivatizing this compound to explore structure-activity relationships (SAR)?

Advanced Research Question

  • Piperidine Modifications : Introduce methyl groups at C3/C5 to study steric effects on target binding .
  • Phenyl Substituents : Replace 4-F with electron-donating groups (e.g., -OCH₃) to assess π-π stacking interactions .
  • Sulfonyl Alternatives : Replace sulfonyl with phosphonate groups to evaluate charge distribution impacts .

Q. Example Derivative Synthesis Table :

Position Modification Synthetic Route Biological Target
Piperidine C2MethylationAlkylation with CH₃I/K₂CO₃Neurological receptors
Acetamide NCyclization to oxadiazoleReaction with hydrazine and CS₂Anticancer assays

How can crystallographic data resolve ambiguities in molecular conformation?

Advanced Research Question
X-ray structures reveal:

  • Torsional Angles : The dihedral angle between the sulfonyl group and piperidine ring (e.g., 12.3° in similar compounds) impacts bioactive conformations .
  • Intermolecular Interactions : Head-to-tail hydrogen bonding (N–H···O) stabilizes crystal packing, which correlates with solubility .

Q. Key Crystallographic Parameters :

Parameter Value Implication
C–S Bond Length 1.76 ÅConfirms sulfonyl group integrity
N–H···O Distance 2.89 ÅStabilizes supramolecular architecture

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Chiral Centers : Piperidine C2 is prone to racemization during sulfonylation. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis .
  • Purification : Simulated moving bed (SMB) chromatography separates enantiomers more efficiently than standard columns .

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